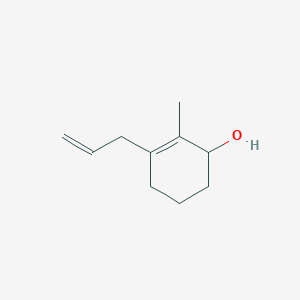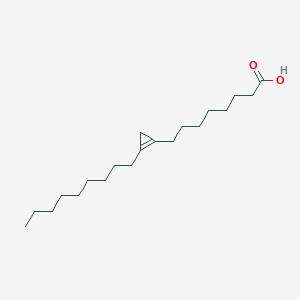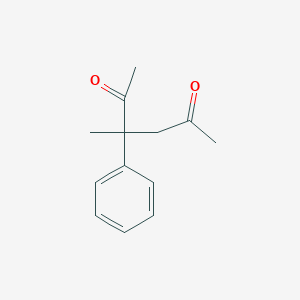
3-Methyl-3-phenylhexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C12H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-phenylhexane with an oxidizing agent to introduce the ketone groups. Another method involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Methyl-3-phenylhexane-2,5-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-phenylhexane-2,5-dione: Similar structure but different substitution pattern.
3-Phenylhexane-2,5-dione: Lacks the methyl group at the 3-position.
2,5-Hexanedione: Lacks both the phenyl and methyl groups.
Uniqueness
3-Methyl-3-phenylhexane-2,5-dione is unique due to the presence of both a phenyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
583887-46-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-methyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)9-13(3,11(2)15)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
SMAUAGZZQBVWER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)

![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)
![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)
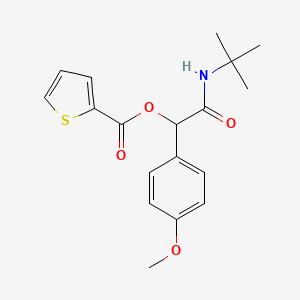
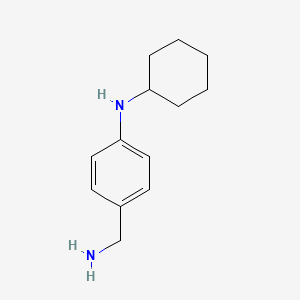
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)

![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)
